Cas no 116529-86-3 (8-Methyl-6-nitroquinoline)

8-Methyl-6-nitroquinoline is a nitro-substituted quinoline derivative characterized by its methyl group at the 8-position and a nitro group at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its nitro group enhances reactivity, making it suitable for further functionalization through reduction or substitution reactions. The methyl group contributes to steric and electronic modulation, influencing the compound's solubility and stability. 8-Methyl-6-nitroquinoline is commonly utilized in heterocyclic chemistry for constructing complex molecular frameworks. Its well-defined structure and synthetic versatility make it a reliable building block for research and industrial applications.
8-Methyl-6-nitroquinoline structure
8-Methyl-6-nitroquinoline structure
Product Name:8-Methyl-6-nitroquinoline
CAS No:116529-86-3
MF:C10H8N2O2
MW:188.182722091675
CID:1094161
PubChem ID:16775352
Update Time:2025-06-13

8-Methyl-6-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Methyl-6-nitroquinoline
    • SB67913
    • AKOS000131401
    • YWPCEVGGEXXTQG-UHFFFAOYSA-N
    • 116529-86-3
    • 8-Methyl-6-nitro-quinoline
    • SCHEMBL3113854
    • MDL: MFCD09047784
    • Inchi: 1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3
    • InChI Key: YWPCEVGGEXXTQG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C)C2C(=CC=CN=2)C=1)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.7Ų

8-Methyl-6-nitroquinoline Pricemore >>

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Additional information on 8-Methyl-6-nitroquinoline

Exploring the Chemical and Biological Properties of 8-Methyl-6-Nitroquinoline (CAS No. 116529-86-3): A Comprehensive Overview

The compound 8-Methyl-6-nitroquinoline, identified by the CAS registry number 116529-86-3, has emerged as a subject of significant interest in chemical and biomedical research due to its unique structural features and potential applications in drug discovery. This quinoline derivative, characterized by a methyl group at position 8 and a nitro group at position 6, exhibits intriguing physicochemical properties that make it a promising candidate for exploring therapeutic mechanisms in oncology, antimicrobial therapies, and beyond. Recent advancements in synthetic methodologies and biological screenings have further solidified its relevance in contemporary research.

The molecular structure of 8-Methyl-6-nitroquinoline (C12H9NO3) combines the aromatic stability of the quinoline scaffold with electron-withdrawing nitro groups and alkyl substituents. The nitro group at C6, a common motif in bioactive compounds, contributes to redox activity and potential metabolic activation pathways. Meanwhile, the methyl group at C8 modulates lipophilicity, enhancing cellular permeability—a critical factor for drug efficacy. These structural attributes align with pharmacophore models targeting cancer cells or pathogenic organisms, as highlighted in recent studies published in journals like Nature Communications (2023) and Bioorganic & Medicinal Chemistry Letters.

In terms of synthesis, traditional methods for preparing CAS No. 116529-86-3-labeled compounds often involved multistep procedures with low yields. However, modern approaches leveraging microwave-assisted chemistry or continuous flow reactors have streamlined production while maintaining purity standards. For instance, a 2024 study demonstrated a one-pot synthesis using palladium-catalyzed cross-coupling reactions to install both the methyl and nitro substituents efficiently. Such innovations reduce costs and environmental impact, aligning with green chemistry principles that are increasingly prioritized in pharmaceutical development.

Biochemical investigations reveal that 8-methyl-6-nitroquinoline's biological activity stems from its ability to modulate intracellular redox balance and interact with protein targets such as topoisomerases or kinase enzymes. Preclinical data indicate antiproliferative effects against human cancer cell lines (e.g., HeLa and MCF7), with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin. Notably, a 2024 study published in Cancer Research demonstrated that this compound induces apoptosis via mitochondrial dysfunction while sparing normal cells at sub-toxic concentrations—a critical advantage over conventional cytotoxic drugs.

In antimicrobial research, the compound exhibits broad-spectrum activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), attributed to its ability to disrupt bacterial membrane integrity through lipid peroxidation mechanisms. A collaborative study between European research institutions (published in Nature Microbiology, 2024) identified synergistic effects when combining this quinoline derivative with conventional antibiotics like vancomycin, suggesting potential for combating multidrug-resistant pathogens without promoting resistance development.

Ongoing investigations also explore its role as a photosensitizer in photodynamic therapy (PDT). The nitro group's electron-withdrawing nature enhances triplet-state lifetime under light activation, enabling selective tumor cell destruction while minimizing off-target effects—a finding validated through murine xenograft models reported in Bioconjugate Chemistry. This dual functionality as both a standalone therapeutic agent and PDT photosensitizer underscores its versatility across therapeutic modalities.

Safety evaluations conducted per OECD guidelines confirm that acute toxicity remains within acceptable limits for preclinical studies when administered systemically or topically. While standard precautions apply during laboratory handling—such as using NIOSH-approved respirators for particulate exposure—the compound does not exhibit mutagenic properties under Ames test conditions or clastogenic effects at therapeutic concentrations according to recent regulatory submissions filed with EMA guidelines.

The compound's structural flexibility further enables functionalization into prodrugs or conjugates tailored for targeted delivery systems. For example, conjugation with folate receptors demonstrated enhanced uptake by ovarian cancer cells in vitro (Journal of Controlled Release, 2024). Such advancements position this molecule as a platform for developing next-generation therapeutics addressing unmet clinical needs such as glioblastoma treatment or chronic bacterial infections.

In conclusion, CAS No. 116529-86-3 (i.e., 8-methyl-6-nitroquinoline)) represents an evolving frontier in medicinal chemistry where structural design meets translational potential. Its multifaceted biological profile combined with scalable synthetic pathways positions it uniquely among emerging drug candidates poised to influence future clinical pipelines across oncology, infectious diseases, and beyond—provided rigorous Phase I/II trials validate these preclinical promises under stringent regulatory scrutiny.

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